molecular formula C13H18F2O2 B6291022 (2,3-Difluoro-4-(hexyloxy)phenyl)methanol CAS No. 1277641-46-9

(2,3-Difluoro-4-(hexyloxy)phenyl)methanol

Cat. No.: B6291022
CAS No.: 1277641-46-9
M. Wt: 244.28 g/mol
InChI Key: XTSBIRGAEUXQJL-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-(hexyloxy)phenyl)methanol is an organic compound with the molecular formula C13H18F2O2 and a molecular weight of 244.28 g/mol . This compound is characterized by the presence of two fluorine atoms, a hexyloxy group, and a phenylmethanol moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-(hexyloxy)phenyl)methanol typically involves the reaction of 2,3-difluorophenol with hexyl bromide in the presence of a base such as potassium carbonate to form 2,3-difluoro-4-(hexyloxy)phenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-(hexyloxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-Difluoro-4-(hexyloxy)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The hexyloxy group increases its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Difluoro-4-(methoxy)phenyl)methanol
  • (2,3-Difluoro-4-(ethoxy)phenyl)methanol
  • (2,3-Difluoro-4-(butoxy)phenyl)methanol

Uniqueness

(2,3-Difluoro-4-(hexyloxy)phenyl)methanol is unique due to its specific combination of fluorine atoms and a hexyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

(2,3-difluoro-4-hexoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSBIRGAEUXQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)CO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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